Retinamide
Overview
Description
Retinamide, also known as N-(4-hydroxyphenyl)this compound, is a synthetic derivative of retinoic acid. It is a member of the retinoid family, which includes compounds related to vitamin A. This compound has been extensively studied for its potential therapeutic applications, particularly in cancer prevention and treatment. It exhibits unique properties that make it a promising candidate for various medical and scientific applications.
Scientific Research Applications
Retinamide has a wide range of scientific research applications:
Chemistry: this compound is used as a precursor for synthesizing other retinoid derivatives.
Biology: It is studied for its role in cell differentiation and apoptosis.
Medicine: This compound has shown potential in cancer prevention and treatment, particularly in inhibiting the growth of various cancer cell lines It is also being investigated for its antiviral properties.
Mechanism of Action
Target of Action
Retinamide, also known as Fenretinide , targets several human cancer cell lines through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It has been shown to inhibit the growth of these cells by promoting the degradation of MAPK-interacting kinases (Mnks), thereby inhibiting the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), a downstream target of FLT3-ITD .
Mode of Action
This compound interacts with its targets by inducing apoptosis rather than through differentiation . This effect is strikingly different from that of vitamin A . Unlike tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, this compound induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .
Biochemical Pathways
This compound affects the signaling pathways of retinoid receptors and eIF4E translational machinery . It inhibits the growth of genetically diverse prostate cancer cells via these pathways . It also suppresses the epithelial to mesenchymal transition in tumors as evidenced by repression of N-cadherin, β-catenin, claudin, Slug, Snail, Twist, vimentin, and matrix metalloproteinases (MMP-2 and MMP-9) with upsurge in E-cadherin .
Pharmacokinetics
It is known that this compound selectively accumulates in breast tissue . This selective accumulation may contribute to its effectiveness against breast cancer . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth through the induction of apoptosis . This leads to a decrease in the proliferation of cancer cells and an increase in their death . In addition, this compound has been shown to have anti-angiogenic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. The physical-chemical properties of retinoids and the characteristics of their interactions with the various environments in which they are distributed in vivo affect their biological functions . For example, the equilibrium and kinetic parameters that govern the behavior of retinoids within aqueous phases, biological membranes, and binding sites of proteins can influence their action .
Future Directions
Retinoids have been investigated extensively for their use in cancer prevention and treatment . Ongoing and future studies which combine retinoids with epigenetic modifiers such as the HDAC inhibitors, as well as standard cytotoxic agents, tyrosine kinase inhibitors and other novel agents are more likely to yield clinically relevant outcomes than observed with single agent therapy .
Biochemical Analysis
Biochemical Properties
Retinamide interacts with various enzymes, proteins, and other biomolecules. It is synthesized from retinoic acid through a series of reactions involving retinoyl fluoride and water-soluble amines in the presence of sodium bicarbonate . The product of these reactions, this compound, has been characterized by UV absorption, 'H NMR, IR spectra, mass spectrometry, and elemental analysis .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . This compound and its analogues have been shown to inhibit tumor cell growth and enhance the differentiation of certain malignant cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to specific receptors and modulates gene expression . The binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression contribute to its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound concentrations in breast tissue and plasma increase significantly with short-term oral administration . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Pharmacological doses of retinoids, including this compound, have demonstrated chemopreventive effects in experimental models of carcinogenesis for numerous animal tumors
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized through a series of enzymatic steps, including the oxidizing action of retinaldehyde (RDH) to retinal, and by retinaldehyde dehydrogenase (RALDH), to retinoic acid .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Most of the retinyl ester in the liver, for example, is recovered in association with floating lipid . A substantial portion of the free retinol is recovered in the microsomal fraction .
Subcellular Localization
Current knowledge suggests that mapping lncRNA subcellular localization can provide a foundation for understanding these mechanisms
Preparation Methods
Synthetic Routes and Reaction Conditions
Retinamide can be synthesized through several methods. One common approach involves the acylation of retinoic acid with an appropriate amine. For example, retinoic acid can be reacted with 4-hydroxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield this compound . Another method involves the use of retinoyl fluoride, which reacts with the desired amine in the presence of a base like sodium bicarbonate .
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective procedures. A one-step, low-cost, operator-friendly, and scalable procedure has been developed to synthesize highly pure N-(4-ethoxyphenyl)-retinamide without the need for extensive purification work-up . This method ensures high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Retinamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can yield hydroxy derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include various hydroxy, alkoxy, and acyl derivatives of this compound, which can exhibit different biological activities.
Comparison with Similar Compounds
Retinamide is compared with other retinoids such as all-trans-retinoic acid, 13-cis-retinoic acid, and fenretinide. While all-trans-retinoic acid and 13-cis-retinoic acid are primarily used for their differentiation-inducing properties, this compound is unique in its ability to induce apoptosis in both estrogen receptor-positive and estrogen receptor-negative cancer cell lines . Fenretinide, another retinoid, shares similar properties with this compound but has a different toxicity profile and mechanism of action .
Similar Compounds
- All-trans-retinoic acid
- 13-cis-retinoic acid
- Fenretinide
- Polyethoxylated this compound
This compound’s unique combination of properties makes it a valuable compound for various scientific and medical applications, distinguishing it from other retinoids.
Properties
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H2,21,22)/b9-6+,12-11+,15-8+,16-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXWXMZVAHSICO-YCNIQYBTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)N)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318373 | |
Record name | Retinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20638-84-0 | |
Record name | Retinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20638-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Retinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020638840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Retinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RETINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQC43T81DZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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